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For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfoximines, a crucial functional group in pharmaceuticals and

agrochemicals, has seen a significant shift towards more sustainable and safer metal-free

methodologies. These approaches avoid the use of potentially toxic and expensive metal

catalysts, offering cleaner reaction profiles and simplified purification processes. This document

provides detailed application notes and experimental protocols for key metal-free methods for

the synthesis of sulfoximines directly from sulfides.

Method 1: Three-Step Synthesis of NH-Sulfoximines
via N-Cyano Sulfilimines
This method provides a reliable and operationally simple route to NH-sulfoximines from a

variety of sulfides. The process involves the initial formation of an N-cyano sulfilimine, followed

by oxidation to the corresponding N-cyano sulfoximine, and subsequent deprotection to yield

the free NH-sulfoximine.[1] This pathway is advantageous due to the stability of the reagents

and mild reaction conditions, eliminating the need for an inert atmosphere.[1]

Reaction Workflow

Sulfide N-Cyano Sulfilimine

 H2NCN, Base,
 NBS or I2 N-Cyano Sulfoximine m-CPBA NH-Sulfoximine

 1. TFAA
 2. K2CO3, MeOH 
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Caption: Workflow for the three-step synthesis of NH-sulfoximines.

Experimental Protocols
Step 1: Synthesis of N-Cyano Sulfilimines[1]

To a solution of the sulfide (1.0 mmol), add cyanamide (H₂NCN, 55.0 mg, 1.3 equiv) and

potassium tert-butoxide (tBuOK, 135.0 mg, 1.2 equiv) in methanol (6 mL) at room

temperature.

Add N-bromosuccinimide (NBS, 267.0 mg, 1.5 equiv) to the mixture.

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography

(TLC).

Upon completion, quench the reaction and purify the product by flash column

chromatography to obtain the N-cyano sulfilimine.

Step 2: Oxidation to N-Cyano Sulfoximines[1]

To a stirred solution of the N-cyano sulfilimine (1.0 mmol) in ethanol (10 mL), add potassium

carbonate (K₂CO₃, 414.0 mg, 3.0 mmol) and meta-chloroperoxybenzoic acid (m-CPBA,

~70%; 370.0 mg, 1.5 mmol) at 0 °C.

Allow the mixture to warm to room temperature and stir until the starting material is

consumed (monitored by TLC).

Remove the solvent under reduced pressure, add water, and extract the product with

dichloromethane (3 x 8 mL).

Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent.

Purify the residue by flash column chromatography.

Step 3: Deprotection to NH-Sulfoximines[1]
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To a stirring solution of the N-cyano sulfoximine (1.0 mmol) in dichloromethane (18 mL) at 0

°C, add trifluoroacetic anhydride (TFAA, 417.0 µL, 3.0 mmol).

Allow the mixture to react at room temperature until the starting material is consumed

(monitored by TLC).

Concentrate the reaction mixture, dilute it with methanol (7 mL), and treat it with potassium

carbonate (K₂CO₃, 691.0 mg, 5.0 mmol).

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

Remove the solvent under reduced pressure and purify the residue by flash column

chromatography.

Substrate Scope and Yields
Sulfide Substrate N-Cyano Sulfilimine Yield (%)

Thioanisole 95

Methyl p-tolyl sulfide 96

4-Chlorothioanisole 92

Benzyl methyl sulfide 99

Dibenzyl sulfide 85

Yields are for the first step (imination) and are representative examples. Please refer to the

original literature for a more extensive list.[1]

Method 2: One-Pot Synthesis of NH-Sulfoximines
using a Hypervalent Iodine Reagent
This protocol offers a direct, one-pot synthesis of NH-sulfoximines from sulfides, employing

ammonium carbamate as a convenient ammonia source and (diacetoxyiodo)benzene as a mild

oxidant.[2] This method is operationally simple and has been widely adopted for its broad

applicability.[2]
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Reaction Workflow

Sulfide NH-Sulfoximine

 Ammonium Carbamate,
 (Diacetoxyiodo)benzene,

 MeOH 
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Caption: Workflow for the one-pot synthesis of NH-sulfoximines.

Experimental Protocol[2]
To a flask containing the sulfide (1.0 equiv), add methanol as the solvent.

Add ammonium carbamate (4.0 equiv) to the suspension.

Add (diacetoxyiodo)benzene (3.0 equiv) in a single portion.

Stir the reaction mixture at room temperature and monitor by TLC.

Upon completion, quench the reaction and perform an aqueous work-up.

Extract the product with a suitable organic solvent.

Dry the combined organic layers, concentrate, and purify by column chromatography.

Proposed Mechanistic Pathway
The reaction is proposed to proceed through the initial formation of an iminoiodinane from the

reaction of ammonia (from ammonium carbamate) with (diacetoxyiodo)benzene. This species

is then thought to oxidize to a highly reactive iodonitrene, which reacts with the sulfide to form a

sulfilimine intermediate. Subsequent reaction with an oxygen donor, such as the solvent or

acetic acid, leads to the final NH-sulfoximine product.[2]

Method 3: One-Pot Cascade Synthesis of N-Iodo
Sulfoximines
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This method provides a straightforward, one-pot synthesis of N-iodo sulfoximines from

sulfides at room temperature.[3][4] The reaction proceeds through the in-situ formation of an

NH-sulfoximine, which is then iodinated.[3] This protocol is scalable and provides access to a

diverse range of N-iodo sulfoximines, which are stable compounds.[3]

Reaction Workflow

Sulfide In situ NH-Sulfoximine

 (NH4)2CO3,
 DIB,

 MeOH N-Iodo Sulfoximine NIS or I2 

Click to download full resolution via product page

Caption: Workflow for the one-pot synthesis of N-iodo sulfoximines.

Experimental Protocol[3]
In a suitable container, dissolve the sulfide (1 mmol) in methanol (5 mL).

Add ammonium carbonate ((NH₄)₂CO₃, 1.5 equiv) and (diacetoxyiodo)benzene (DIB, 2.3

equiv).

Stir the mixture vigorously at room temperature for 1 hour.

Add N-iodosuccinimide (NIS, 1.1 equiv) or iodine (I₂, 1.1 equiv) to the reaction mixture.

Continue stirring for another hour at room temperature.

After the reaction is complete, perform a work-up and purify the product by column

chromatography.

Substrate Scope and Yields

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b086345?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154609/
https://pubs.acs.org/doi/10.1021/acs.joc.1c00292
https://www.benchchem.com/product/b086345?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154609/
https://www.benchchem.com/product/b086345?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154609/
https://www.benchchem.com/product/b086345?utm_src=pdf-body-img
https://www.benchchem.com/product/b086345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sulfide Substrate Product Yield (%)

Methyl phenyl sulfide 90

Ethyl phenyl sulfide 85

Isopropyl phenyl sulfide 82

4-Methoxyphenyl methyl sulfide 88

4-Chlorophenyl methyl sulfide 86

Pentafluorophenyl methyl sulfide 90

Yields are representative examples. Please refer to the original literature for a more extensive

list.[3]

Summary and Outlook
The metal-free synthesis of sulfoximines from sulfides offers significant advantages in terms

of sustainability, safety, and operational simplicity. The methods presented here provide

researchers with reliable and versatile protocols for accessing a wide range of sulfoximine
derivatives. The choice of method will depend on the desired substitution pattern on the

sulfoximine nitrogen and the specific substrate. These protocols are valuable tools for drug

discovery and development, facilitating the exploration of sulfoximines as important

pharmacophores.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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